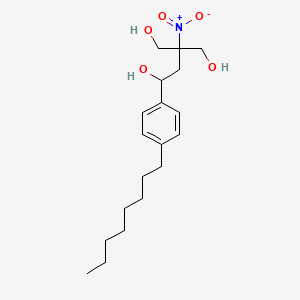

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)-1,4-butanediol

概要

説明

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite varied, depending on the specific conditions and reagents used. The presence of the nitro group could potentially make the compound reactive, and the phenyl group could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the hydroxymethyl and nitro groups could potentially affect its solubility, while the long octyl chain could influence its lipophilicity .科学的研究の応用

Synthesis and Characterization

Synthesis and Structural Characterization : The compound 2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol, a related chemical, has been synthesized and characterized. This process involved condensation, cyclization, oxidative dimerization, and deketalization, yielding a structure determined by various spectroscopic methods and X-ray crystallography (Bi Fuqiang et al., 2012).

Further Structural Analysis : Another study focused on the synthesis and structural characterization of a tetra p-toluenesulfonate derivative of the compound. This study also involved detailed structural analysis using NMR, IR, MS, and X-ray diffraction, providing insights into the molecular structure and thermal properties (Juan Wang, Dabin Liu, & Xintong Zhou, 2013).

Biochemical Applications

- Engineering Bacterial Strains for Biosynthesis : A study on engineering Cupriavidus necator H16 for the production of (R)-1,3-butanediol, a related compound, demonstrated the feasibility of using engineered bacteria for the biosynthesis of valuable chemicals. This research could be relevant for the biotechnological production of related compounds like 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)-1,4-butanediol (Joshua Luke Gascoyne et al., 2021).

Chemical Engineering and Material Science

Synthesis of 3-Hydroxymethyl- and 3-Formylindoles : Research on the synthesis of indoles from o-nitrotoluene, which involves manipulation of a similar compound, contributes to the understanding of chemical transformations and applications in material science (Hideo Tanaka et al., 1988).

Production of Diols as Platform Chemicals : A study reviewing the microbial production of diols, including butanediols, highlights the industrial applications of these compounds in producing chemicals and fuels, which could be relevant for this compound (A. Zeng & W. Sabra, 2011).

Environmental and Agricultural Applications

- Enzyme Degradation of Pesticides : Research on the isolation of an enzyme from soil that degrades the insecticide crotoxyphos provides insights into the potential environmental applications of related compounds, such as in agriculture or bioremediation (L. W. Getzin & T. Satyanarayana, 1979).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)-1,4-butanediol is the Sphingosine 1 Phosphate Receptor1 (S1PR1) . S1PR1 is a G protein-coupled receptor that plays a crucial role in controlling the vascular permeability, cell recruitment, and clotting that follow inflammatory processes .

Mode of Action

The compound interacts with its target, S1PR1, by binding to it and inducing changes in its activity. The analog of S1P, (S)-FTY720-phosphonate((3S)-3-(amino)-3-(hydroxymethyl)-5-(4′octylphenyl)-pentylphosphonic acid) (Tys), has been shown to induce both redistribution of the VE-cadherin complex to cell–cell junctions by binding with β-catenin .

Biochemical Pathways

The compound affects the sphingosine-1-phosphate (S1P) pathway, which is involved in a variety of cellular processes including cell growth, survival, and migration . The interaction of the compound with S1PR1 can lead to changes in these processes, potentially influencing the behavior of cells in various ways.

Pharmacokinetics

Related compounds such as fty720 (fingolimod) have been shown to cross the blood-brain-barrier and produce metabolites similar to fty720, except without phosphorylated species that cause s1p 1 -mediated-immunosuppression .

Result of Action

The result of the compound’s action is a modulation of the activity of S1PR1, which can lead to changes in cell behavior. This can potentially influence a variety of cellular processes, including cell growth, survival, and migration .

特性

IUPAC Name |

3-(hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO5/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(14-21,15-22)20(24)25/h9-12,18,21-23H,2-8,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSUNJZIRVZIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

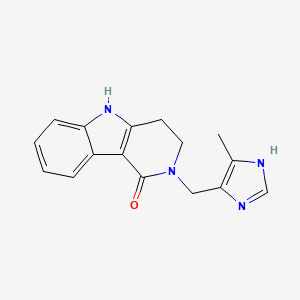

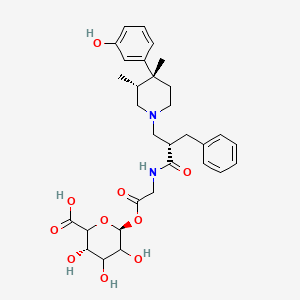

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

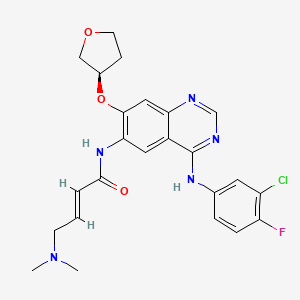

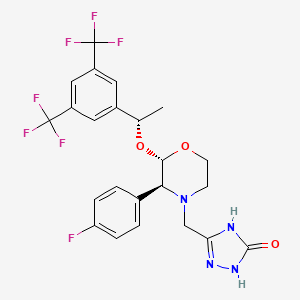

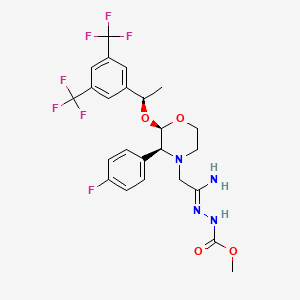

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)

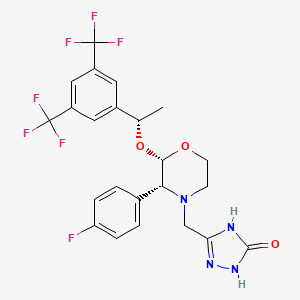

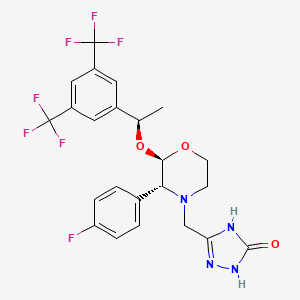

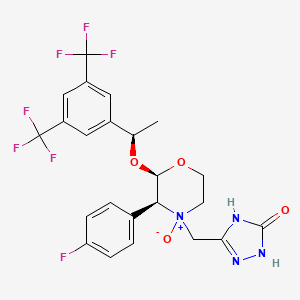

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)